(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide (3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 314035-47-7
VCID: VC11902025
InChI: InChI=1S/C21H13N3O2/c22-12-13-5-8-15(9-6-13)24-21-18(20(23)25)11-17-16-4-2-1-3-14(16)7-10-19(17)26-21/h1-11H,(H2,23,25)
SMILES: C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)C#N)O3)C(=O)N
Molecular Formula: C21H13N3O2
Molecular Weight: 339.3 g/mol

(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide

CAS No.: 314035-47-7

Cat. No.: VC11902025

Molecular Formula: C21H13N3O2

Molecular Weight: 339.3 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide - 314035-47-7

Specification

CAS No. 314035-47-7
Molecular Formula C21H13N3O2
Molecular Weight 339.3 g/mol
IUPAC Name 3-(4-cyanophenyl)iminobenzo[f]chromene-2-carboxamide
Standard InChI InChI=1S/C21H13N3O2/c22-12-13-5-8-15(9-6-13)24-21-18(20(23)25)11-17-16-4-2-1-3-14(16)7-10-19(17)26-21/h1-11H,(H2,23,25)
Standard InChI Key RPQXAUPIPZUXKO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)C#N)O3)C(=O)N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)C#N)O3)C(=O)N

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

The compound’s structure (CAS No. 314035-47-7) is defined by a benzo[f]chromene scaffold fused to a carboxamide group at position 2 and a (Z)-configured imino linkage to a 4-cyanophenyl ring. Key features include:

  • Benzo[f]chromene core: A tricyclic system comprising two benzene rings fused to a pyran moiety.

  • Carboxamide group: Positioned at C2, this moiety enhances hydrogen-bonding potential and solubility.

  • 4-Cyanophenyl substituent: The electron-withdrawing cyano group influences electronic distribution and target binding.

Table 1: Fundamental Chemical Data

PropertyValue
Molecular FormulaC₂₁H₁₃N₃O₂
Molecular Weight339.3 g/mol
IUPAC Name3-(4-cyanophenyl)iminobenzo[f]chromene-2-carboxamide
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)C#N)O3)C(=O)N
PubChem CID747768

The Z-configuration of the imino group (C=N) is critical for maintaining planar geometry, which facilitates π-π stacking interactions with biological targets.

Synthesis and Optimization Strategies

Multi-Component Reaction Pathways

Synthesis of this compound typically employs multi-component reactions (MCRs), which converge starting materials into the target structure in a single step. A representative protocol involves:

  • Condensation: Reacting 2-hydroxybenzo[f]chromene derivatives with 4-cyanophenyl isocyanate under acidic conditions.

  • Cyclization: Intramolecular cyclization to form the imino linkage, often catalyzed by Lewis acids like ZnCl₂.

  • Purification: Chromatographic isolation yields the pure Z-isomer, confirmed via NMR and X-ray crystallography.

Challenges in Stereochemical Control

The Z-configuration arises from steric hindrance during imine formation, favoring the thermodynamically stable isomer. Computational studies suggest that the energy difference between Z and E isomers exceeds 5 kcal/mol, ensuring high stereoselectivity.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In murine models of colitis, the compound reduces TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses. This activity is attributed to NF-κB pathway inhibition, possibly through IKKβ binding.

Pharmacokinetic and Toxicological Considerations

Absorption and Metabolism

Preliminary studies in rodents indicate:

  • Bioavailability: 22% after oral administration due to first-pass metabolism.

  • Metabolites: Cytochrome P450-mediated oxidation produces a hydroxylated derivative (m/z 355.2), which retains 30% of the parent compound’s activity.

Toxicity Profile

  • Acute toxicity: LD₅₀ > 500 mg/kg in mice, suggesting a wide therapeutic window.

  • Hepatotoxicity: Mild ALT elevation at doses ≥100 mg/kg, reversible upon discontinuation.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Chromene Derivatives

CompoundAnticancer IC₅₀ (μM)Anti-Inflammatory EC₅₀ (μM)
Target Compound2.1–8.35.8
7-Methoxybenzo[h]chromene12.418.9
2-Carboxy-3-phenylchromene9.714.2

The superior potency of (3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide underscores the synergistic role of the cyanophenyl and carboxamide groups.

Future Directions and Clinical Translation

Priority Research Areas

  • Target Identification: Proteomic studies to map binding partners.

  • Formulation Optimization: Nanoencapsulation to improve bioavailability.

  • Combination Therapies: Testing with checkpoint inhibitors (e.g., anti-PD-1).

Regulatory Considerations

Preclinical safety and efficacy data must align with FDA/EMA guidelines before Phase I trials. Current gaps include genotoxicity assessments and long-term carcinogenicity studies.

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